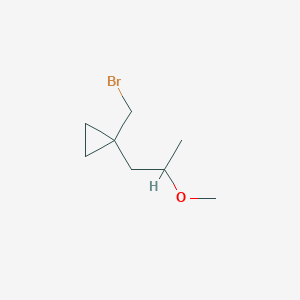
1-(Bromomethyl)-1-(2-methoxypropyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-(2-methoxypropyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a bromomethyl group and a 2-methoxypropyl group. Compounds containing cyclopropane rings are of significant interest in organic chemistry due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2-methoxypropyl)cyclopropane can be achieved through various methods. One common approach involves the bromination of a suitable precursor, such as 1-(2-methoxypropyl)cyclopropane, using brominating agents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(2-methoxypropyl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, ethers, or amines.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
1-(Bromomethyl)-1-(2-methoxypropyl)cyclopropane may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme mechanisms or as a probe in biochemical assays.
Medicine: Exploration as a potential pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(2-methoxypropyl)cyclopropane depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution. In biological systems, it may interact with enzymes or receptors, although specific molecular targets and pathways would require further research.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)cyclopropane: Lacks the 2-methoxypropyl group.
1-(Chloromethyl)-1-(2-methoxypropyl)cyclopropane: Contains a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-1-(2-hydroxypropyl)cyclopropane: Contains a hydroxypropyl group instead of a methoxypropyl group.
Uniqueness
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
Molecular Formula |
C8H15BrO |
|---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(2-methoxypropyl)cyclopropane |
InChI |
InChI=1S/C8H15BrO/c1-7(10-2)5-8(6-9)3-4-8/h7H,3-6H2,1-2H3 |
InChI Key |
AGBBUWOMIBAQQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1(CC1)CBr)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-3-[(E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B13152392.png)
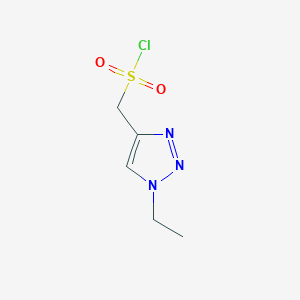
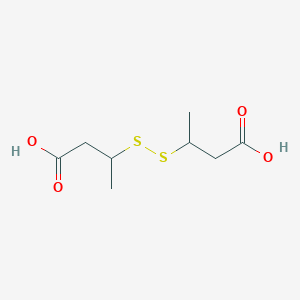
![1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13152407.png)
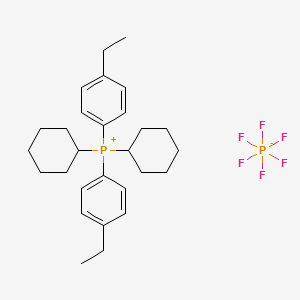
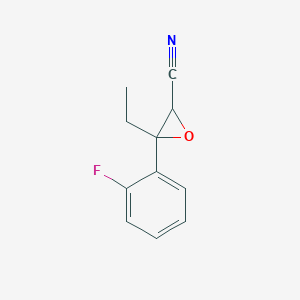
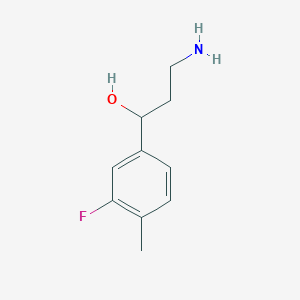

![N-[2-(6-Amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide](/img/structure/B13152416.png)
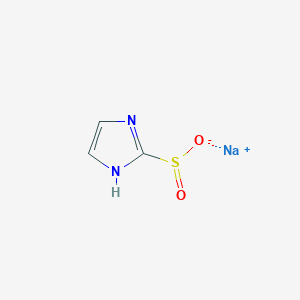
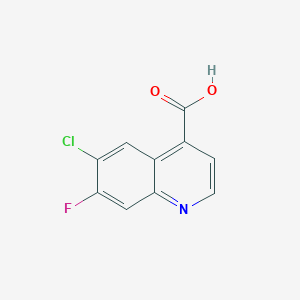
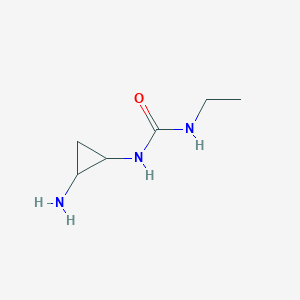

![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid](/img/structure/B13152457.png)
